(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one
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Overview
Description
5-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-imino-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring, a thiazolidinone ring, and a chlorophenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-imino-1,3-thiazolidin-4-one typically involves multi-step reactions. One common method includes the condensation of 4-chlorobenzaldehyde with phenylhydrazine to form 4-chlorophenylhydrazone. This intermediate is then cyclized with ethyl acetoacetate to yield the pyrazole derivative. The final step involves the reaction of the pyrazole derivative with thiosemicarbazide under acidic conditions to form the thiazolidinone ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-imino-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives
Reduction: Formation of reduced derivatives with hydrogen addition
Substitution: Formation of substituted derivatives with nucleophiles replacing the chlorine atom
Scientific Research Applications
5-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-imino-1,3-thiazolidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 5-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-imino-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting enzyme activity: It can inhibit the activity of specific enzymes involved in inflammatory and cancer pathways.
Interacting with cellular receptors: It may bind to cellular receptors, modulating signal transduction pathways.
Inducing apoptosis: The compound can induce programmed cell death in cancer cells by activating apoptotic pathways
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain pyrazole rings and exhibit similar biological activities.
Thiazolidinone derivatives: Compounds with thiazolidinone rings share similar chemical properties and biological activities.
Uniqueness
5-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-imino-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
CAS No. |
623935-97-7 |
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Molecular Formula |
C19H13ClN4OS |
Molecular Weight |
380.9 g/mol |
IUPAC Name |
(5Z)-2-amino-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C19H13ClN4OS/c20-14-8-6-12(7-9-14)17-13(10-16-18(25)22-19(21)26-16)11-24(23-17)15-4-2-1-3-5-15/h1-11H,(H2,21,22,25)/b16-10- |
InChI Key |
ICAQIZMNGLAWFW-YBEGLDIGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)/C=C\4/C(=O)N=C(S4)N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=C4C(=O)N=C(S4)N |
Origin of Product |
United States |
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